molecular formula C14H8F4O2 B6378891 5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% CAS No. 1261898-68-3

5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%

Cat. No. B6378891
CAS RN: 1261898-68-3
M. Wt: 284.20 g/mol
InChI Key: TVKROTZIBQHHMK-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% (hereafter referred to as 5-FTP-2-FP) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid, with a melting point of 39-41°C and a boiling point of 243-245°C. 5-FTP-2-FP is soluble in many organic solvents, including ethanol, ethyl acetate, and chloroform.

Scientific Research Applications

5-FTP-2-FP has a wide variety of scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antifungal agents, and antiviral agents. It has also been used in the synthesis of polymers and in the synthesis of modified proteins and peptides. Additionally, 5-FTP-2-FP has been used as a catalyst in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 5-FTP-2-FP is not fully understood. It is believed that the compound acts as an electron-donating group, which increases the reactivity of the starting materials in the reaction. Additionally, 5-FTP-2-FP has been shown to increase the solubility of the starting materials, allowing for a faster reaction rate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FTP-2-FP are not well-studied. However, it has been shown to have some effects on the activity of enzymes involved in the metabolism of drugs. Additionally, it has been shown to have some effects on the activity of enzymes involved in the synthesis of proteins and peptides.

Advantages and Limitations for Lab Experiments

5-FTP-2-FP has several advantages in laboratory experiments. It is a relatively stable compound, with a long shelf-life. It is also soluble in many organic solvents, making it easy to use in a variety of reactions. Additionally, it is relatively non-toxic and has low environmental impact.
However, 5-FTP-2-FP also has some limitations. It is relatively expensive, and it can react with other compounds in the reaction, leading to unwanted side reactions. Additionally, it can be difficult to remove from the reaction mixture, leading to contamination of the product.

Future Directions

There are several potential future directions for research on 5-FTP-2-FP. Further research could be conducted to better understand the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 5-FTP-2-FP. Finally, research could be conducted to develop more effective methods for removing the compound from reaction mixtures.

Synthesis Methods

5-FTP-2-FP can be synthesized from the reaction of 2-fluoro-3-trifluoromethylphenol and formic acid in the presence of a base, such as sodium hydroxide, potassium carbonate, or sodium carbonate. The reaction is carried out at a temperature of 60-90°C for a period of 1-2 hours. The reaction product is then filtered and washed with water to remove any unreacted starting materials.

properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-9(7-19)12(20)6-8/h1-7,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKROTZIBQHHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685340
Record name 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol

CAS RN

1261898-68-3
Record name 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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